molecular formula C11H11BrIN3O B1382598 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-27-3

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1382598
CAS No.: 1416713-27-3
M. Wt: 408.03 g/mol
InChI Key: ZOJSTJXVFMWLCK-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Features

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exhibits a complex nomenclature that reflects its intricate molecular architecture and multiple functional components. The systematic name accurately describes a bicyclic heterocyclic core consisting of a pyrazole ring fused to a pyridine ring in the [3,4-c] orientation, with specific halogen substituents at positions 3 and 4, and a tetrahydropyran protecting group attached to the N1 nitrogen atom. The compound is registered under multiple Chemical Abstracts Service numbers, including 1416713-27-3 and 1416712-52-1, which may indicate different synthetic preparations or stereochemical considerations. This nomenclature variation reflects the evolving understanding of the compound's structural properties and synthetic accessibility.

The molecular structure is defined by the molecular formula C11H11BrIN3O, with a calculated molecular weight of 408.03 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System code: IC1=NN(C2CCCCO2)C3=C1C(Br)=CN=C3, which provides a linear notation for the three-dimensional molecular architecture. The compound's structural integrity is maintained through the characteristic planar arrangement of the fused heterocyclic system, while the tetrahydropyran group adopts a chair conformation that positions the nitrogen substituent in an equatorial orientation to minimize steric interactions.

Property Value Reference
Molecular Formula C11H11BrIN3O
Molecular Weight 408.03 g/mol
CAS Numbers 1416713-27-3, 1416712-52-1
MDL Number MFCD22689671
SMILES Code IC1=NN(C2CCCCO2)C3=C1C(Br)=CN=C3

The structural features of this compound are particularly noteworthy due to the strategic positioning of the halogen substituents, which create distinct electronic and steric environments conducive to selective chemical transformations. The bromine atom at position 4 occupies a site adjacent to the pyridine nitrogen, creating an electron-deficient region that enhances reactivity toward nucleophilic substitution reactions. Conversely, the iodine substituent at position 3 resides within the pyrazole portion of the molecule, where it can participate in various cross-coupling reactions due to its favorable leaving group properties and reduced carbon-halogen bond strength compared to the carbon-bromine bond.

The tetrahydropyran protecting group serves multiple functional purposes beyond simple nitrogen protection, including enhancement of molecular solubility in organic solvents and prevention of unwanted side reactions during synthetic transformations. This six-membered saturated ring adopts a stable chair conformation that minimizes intramolecular steric interactions while providing a temporary masking of the nitrogen nucleophilicity. The protecting group can be readily removed under acidic conditions, revealing the free pyrazole nitrogen for subsequent chemical modifications or biological interactions.

Historical Development and Research Significance

The development of pyrazolo[3,4-c]pyridine derivatives represents a significant advancement in heterocyclic chemistry, with foundational work dating back to systematic studies of pyrazolopyridine synthesis and reactivity patterns. Early research established fundamental synthetic methodologies for constructing the bicyclic framework through nitrosation of acetamido-methylpyridines followed by rearrangement and cyclization processes. These pioneering studies demonstrated that the pyrazolo[3,4-c]pyridine ring system readily undergoes electrophilic substitution reactions, particularly at the 3-position, while also showing distinctive reactivity patterns in nucleophilic substitution processes depending on the specific halogen substitution pattern.

Contemporary research has significantly expanded the synthetic utility of pyrazolo[3,4-c]pyridine scaffolds, with particular emphasis on developing robust methodologies for selective functionalization across multiple molecular positions. Recent investigations have demonstrated sophisticated approaches to vectorial functionalization, where different positions of the heterocyclic core can be selectively modified through distinct chemical transformations. These advances have established pyrazolo[3,4-c]pyridines as valuable building blocks in fragment-based drug discovery programs, where the ability to systematically modify molecular structure is essential for optimizing binding interactions with target proteins.

The research significance of halogenated pyrazolo[3,4-c]pyridine derivatives has been particularly highlighted in recent studies focusing on their applications in medicinal chemistry. These compounds serve as versatile synthetic intermediates that can be elaborated through various cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. The strategic incorporation of multiple halogens, as exemplified by the 4-bromo-3-iodo substitution pattern, enables sequential chemical modifications that would be difficult to achieve through alternative synthetic approaches. This capability has made such compounds invaluable in the development of complex pharmaceutical molecules where precise structural control is paramount.

Research Milestone Year Significance Reference
Initial Pyrazolo[3,4-c]pyridine Synthesis 1980 Established fundamental synthetic routes
Vectorial Functionalization Studies 2023 Demonstrated selective multi-position modification
Fragment-Based Drug Discovery Applications 2023 Validated utility in pharmaceutical development
Advanced Cross-Coupling Methodologies 2008-2023 Enabled complex structural elaborations

The evolution of synthetic methodologies for pyrazolo[3,4-c]pyridine derivatives has been driven by the recognition of their potential in addressing challenging problems in drug discovery and development. Modern synthetic approaches have focused on developing efficient routes to access diversely substituted derivatives while maintaining high levels of regioselectivity and functional group tolerance. These advances have been particularly important in the context of fragment-based drug discovery, where the ability to systematically explore structure-activity relationships through controlled molecular modifications is essential for identifying potent and selective pharmaceutical leads.

Core Objectives of the Study

The primary objectives in studying this compound encompass several interconnected research areas that collectively advance our understanding of heterocyclic chemistry and its applications in drug discovery. The foremost objective involves comprehensive characterization of the compound's chemical reactivity patterns, with particular emphasis on understanding how the dual halogen substitution pattern influences selectivity in various chemical transformations. This includes detailed investigation of the relative reactivity of the bromine and iodine substituents under different reaction conditions, which is crucial for designing efficient synthetic sequences that enable selective modification of either halogen position.

A secondary but equally important objective focuses on evaluating the compound's utility as a synthetic intermediate in the preparation of more complex molecular structures relevant to pharmaceutical applications. This research direction encompasses systematic studies of cross-coupling reactions, nucleophilic substitution processes, and metal-catalyzed transformations that can be employed to introduce diverse functional groups at specific molecular positions. The goal is to establish reliable synthetic protocols that enable efficient access to structurally diverse derivatives while maintaining high levels of chemical yield and purity.

The investigation of structure-activity relationships represents another core objective, particularly in the context of fragment-based drug discovery applications where understanding the influence of specific structural modifications on biological activity is paramount. This involves systematic evaluation of how different substitution patterns affect molecular properties such as binding affinity, selectivity, and pharmacological activity. The research aims to establish clear correlations between structural features and biological outcomes, which can guide the design of optimized pharmaceutical candidates.

Research Objective Methodology Expected Outcomes Applications
Reactivity Characterization Systematic chemical transformation studies Understanding of halogen selectivity patterns Synthetic route optimization
Synthetic Utility Evaluation Cross-coupling and substitution reaction development Efficient access to diverse derivatives Drug discovery applications
Structure-Activity Relationship Studies Systematic biological activity evaluation Correlation of structure with activity Pharmaceutical lead optimization
Mechanistic Understanding Detailed reaction mechanism studies Improved reaction design and control Advanced synthetic methodologies

Furthermore, the research objectives include developing a comprehensive understanding of the compound's stability profile under various experimental conditions, which is essential for practical synthetic applications and storage considerations. This encompasses studies of thermal stability, photostability, and chemical compatibility with common reagents and solvents used in synthetic transformations. The goal is to establish optimal handling and storage protocols that maintain compound integrity while enabling efficient synthetic manipulations.

The ultimate objective integrates all these individual research components into a coherent framework that demonstrates the compound's value as a versatile building block in modern synthetic chemistry and drug discovery. This involves showcasing how the unique structural features of this compound can be leveraged to access molecular diversity that would be difficult or impossible to achieve through alternative synthetic approaches. The research aims to establish this compound as a valuable addition to the toolkit of medicinal chemists engaged in the development of novel pharmaceutical agents.

Properties

IUPAC Name

4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJSTJXVFMWLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure Reactions Using Dimethylformamide (DMF)

According to patent literature and recent research, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives involves a ring-closure reaction of 2-chloro-3-pyridyl formaldehyde with hydrazine derivatives in DMF solvent, often in the presence of catalysts such as oxammonium hydrochloride. This method yields high purity products with yields reaching up to 85% under optimized conditions.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Catalyst: Oxammonium hydrochloride
  • Temperature: Approximately 60°C
  • Reaction Time: 6-8 hours
  • Molar Ratios: Typically 2.5:1 to 5:1 of 2-chloro-3-pyridyl formaldehyde to hydrazine derivatives

This approach is advantageous due to its simplicity, high yield, and environmentally friendly conditions.

Halogenation and Functionalization

The halogenation of the heterocyclic core to introduce bromine and iodine groups is achieved via selective electrophilic substitution reactions. Reagents such as N-bromosuccinimide (NBS) and iodine-based reagents are used under controlled temperatures to obtain the desired halogenated intermediates.

Incorporation of the Tetrahydro-2H-pyran-2-yl Group

The tetrahydropyran moiety is introduced via nucleophilic substitution, where a suitable precursor (e.g., tetrahydro-2H-pyran-2-ol or its derivatives) reacts with halogenated intermediates under basic conditions, often in the presence of catalysts or phase-transfer agents to facilitate the reaction.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Time Yield Notes
Ring-closure 2-chloro-3-pyridyl formaldehyde + hydrazine derivative DMF 60°C 6-8 hrs Up to 85% Catalyzed by oxammonium hydrochloride
Halogenation NBS or iodine reagents Acetone or DMSO Room temp to 50°C 2-4 hrs Variable Selective for desired halogenation
Pyranyl substitution Tetrahydro-2H-pyran-2-ol derivatives Acetone or DMSO Reflux 4-6 hrs Variable Ensures regioselective attachment

Industrial-Scale Synthesis

On an industrial scale, the synthesis emphasizes reaction optimization to maximize yield and purity while minimizing waste. Techniques include:

  • Use of catalysts to promote selective halogenation.
  • Temperature control to prevent side reactions.
  • Purification via recrystallization, chromatography, or distillation.
  • Implementation of green chemistry principles by choosing environmentally benign solvents and reagents.

Summary of Research Findings

Source Key Findings Advantages Limitations
Patent CN105801574A Utilizes DMF and hydrochloric azanol for high-yield ring closure High yield, simple process Requires careful control of molar ratios
Literature (Ref) Sequential Suzuki–Miyaura coupling for further functionalization High selectivity, functional group tolerance Multi-step process, requires specific catalysts
Chemical databases Halogenation and substitution strategies are well-established Reliable, scalable Potential for over-halogenation if not controlled

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo and iodo groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the halogenated groups to their respective hydrogens.

  • Substitution: Nucleophilic substitution reactions can be used to replace the bromo or iodo groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced halogenated compounds, and substituted pyrazolo[3,4-c]pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is used to study biological processes and pathways. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exerts its effects involves its interaction with specific molecular targets. The bromo and iodo groups can form bonds with biological macromolecules, influencing cellular processes and pathways. The tetrahydropyran moiety may enhance the compound's ability to penetrate cell membranes and reach its target sites.

Comparison with Similar Compounds

Key Properties :

  • CAS Numbers : 16178-48-6 and 1369509-72-7 .
  • Molecular Formula : C₁₁H₁₁BrIN₃O (calculated based on structural analogs).
  • Purity : Available at 95% purity for research use .
  • Applications : Primarily used as a scaffold for developing bioactive molecules, particularly in oncology and neurology .

Structural Analogues and Halogen Substitution

The compound’s distinct halogenation pattern differentiates it from related derivatives. Below is a comparative analysis:

Table 1: Comparison of Halogenated Pyrazolo-Pyridine Derivatives
Compound Name Halogen Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine (Target) Br (C4), I (C3) C₁₁H₁₁BrIN₃O ~354.03 Anticancer research
5-Bromo-1-(THP)-1H-pyrazolo[3,4-c]pyridine Br (C5) C₁₁H₁₂BrN₃O 282.14 Intermediate in drug synthesis
3-Bromo-4-methoxy-1-(THP)-1H-pyrazolo[4,3-c]pyridine Br (C3), OCH₃ (C4) C₁₂H₁₄BrN₃O₂ 312.16 Not specified
3-Bromo-5-fluoro-1-(THP)-1H-pyrazolo[3,4-b]pyridine Br (C3), F (C5) C₁₁H₁₁BrFN₃O 300.13 Potential CNS modulators
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Br (C4), CF₃ (C3) C₇H₄BrF₃N₂ 253.02 Drug discovery
Key Observations :

Fluorine (e.g., in 3-Bromo-5-fluoro-1-(THP)-1H-pyrazolo[3,4-b]pyridine) increases metabolic stability due to its electronegativity . The trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a strong electron-withdrawing group, improving resistance to oxidative degradation .

Positional Isomerism :

  • Derivatives like 3-Bromo-4-methoxy-1-(THP)-1H-pyrazolo[4,3-c]pyridine demonstrate how substituent positions (e.g., pyrazolo[4,3-c] vs. [3,4-c]) alter molecular shape and electronic properties, affecting receptor interactions .

Physicochemical Properties

  • Solubility : The THP group improves solubility in organic solvents, critical for reaction workup .
  • Stability : Iodine’s susceptibility to photodehalogenation may necessitate storage in dark conditions, whereas bromine or chlorine analogs are more stable .
  • pKa : Predicted pKa values for analogs range from -0.33 to 6.15, influenced by electron-withdrawing groups (e.g., CF₃ lowers pKa) .

Pharmacological Potential

  • Anticancer Activity : The target compound’s iodine may enhance DNA intercalation or kinase inhibition compared to smaller halogens .
  • GABA Receptor Modulation : Pyrazolo-pyridines with biphenyl groups (e.g., 4-(Biphen-3-yl)-1H-pyrazolo[3,4-c]pyridazines) show promise in treating epilepsy and pain, suggesting the target compound could be modified for similar applications .

Biological Activity

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique structural features, including halogenated groups and a tetrahydropyran ring, allow it to interact with various biological targets, making it a valuable compound for studying cellular processes and developing therapeutic agents.

  • Molecular Formula: C11H11BrIN3O
  • Molecular Weight: 408.03 g/mol
  • CAS Number: 1416713-27-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in signal transduction pathways. These interactions can induce conformational changes in target proteins, affecting their function and influencing cellular processes such as:

  • Cell Proliferation
  • Differentiation
  • Apoptosis

The compound has shown potential to modulate gene expression and influence cell cycle progression, which is critical in cancer research and therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and formulation. Factors such as route of administration, metabolic stability, and bioavailability are essential for determining its efficacy in vivo.

Biological Activity Studies

Recent studies have highlighted the biological activity of pyrazolo[3,4-c]pyridine derivatives, including the compound . Notable findings include:

  • Anticancer Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, it exhibited significant inhibition of cellular proliferation in HeLa and HCT116 human tumor cell lines.
  • Antimicrobial Properties : Preliminary tests indicate activity against multidrug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Case Studies

A selection of case studies illustrates the biological impact of this compound:

StudyFindings
Demonstrated inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively, indicating potential as a cancer therapeutic agent.
Exhibited antimicrobial activity against Staphylococcus aureus with MIC values ranging from 4–8 μg/mL, highlighting its potential in combating resistant infections.
Shown to influence apoptosis pathways in cancer cells, leading to increased cell death in treated populations compared to controls.

Comparison with Similar Compounds

The unique combination of bromine and iodine substituents in this compound distinguishes it from other pyrazolo[3,4-c]pyridines. Comparative studies reveal that compounds with similar structures often lack the same level of biological activity or specificity towards certain molecular targets.

CompoundStructureBiological Activity
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleStructureModerate anticancer activity
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleStructureLow antimicrobial properties

Q & A

Q. What are the key synthetic routes for preparing 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine?

  • Methodological Answer : The synthesis typically involves sequential halogenation and protection/deprotection strategies. A common approach is:

Core Formation : React a pyridine precursor (e.g., 3-fluoro-2-formylpyridine) with hydrazine derivatives under reflux to form the pyrazolo[3,4-c]pyridine scaffold .

Protection : Introduce the tetrahydro-2H-pyran-2-yl (THP) group via reaction with dihydropyran under acidic conditions to protect the NH group, enhancing solubility and stability .

Halogenation : Sequential bromination (using NBS or Br₂) and iodination (via Ullmann or nucleophilic aromatic substitution) at positions 4 and 3, respectively. For example, iodination may employ CuI/KI under heated conditions (100–120°C) .

  • Critical Parameters : Reaction time (12–16 hours for cross-coupling), temperature (100–110°C for iodination), and catalyst systems (e.g., Pd₂(dba)₃/XPhos for Suzuki-Miyaura reactions) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Adhere to the following safety codes from Hazard and Precautionary Statements (H/P codes):
  • PPE : Wear nitrile gloves, lab coat, and safety goggles (P280) .
  • Ventilation : Use fume hoods (P271) and avoid inhalation of dust (P261) .
  • Storage : Keep in a dry, airtight container under inert gas (P233 + P410) at 2–8°C (P235) .
  • Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. Which spectroscopic methods are used for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., THP protection at N-1, bromine/iodine shifts). For example, THP protons appear as multiplet signals at δ 1.5–4.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀BrIN₂O) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., dihedral angles between pyrazole and pyridine rings, as seen in ’s crystallographic data) .

Advanced Research Questions

Q. How can reaction yields be optimized during the iodination step?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu systems (e.g., Pd(OAc)₂/CuI) for cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine incorporation but may require post-reaction neutralization (e.g., NaHSO₃ wash) .
  • Kinetic Monitoring : Use TLC or in-situ FTIR to track iodine consumption. achieved 70% yield after 12 hours at 100°C by quenching with Na₂S₂O₃ .

Q. How to address contradictions between crystallographic and spectroscopic data?

  • Methodological Answer :
  • Case Study : If NMR suggests planar geometry but X-ray shows a 22° dihedral angle (as in ), perform DFT calculations to compare energy minima. Adjust NMR assignments based on coupling constants (e.g., J = 2–3 Hz for meta-substituted halogens) .
  • Multi-Technique Validation : Overlay 2D NOESY (to detect spatial proximities) with crystallographic hydrogen-bonding networks (e.g., N–H⋯O interactions in ) .

Q. What strategies enable functionalization of the pyrazolo[3,4-c]pyridine core?

  • Methodological Answer :
  • Directed Metalation : Use TMPMgCl·LiCl to deprotonate C-7, followed by electrophilic trapping (e.g., iodine to form C–I bonds) .
  • Cross-Coupling : Suzuki-Miyaura at C-3 (boron-substituted intermediates) or Buchwald-Hartwig amination at C-4 .
  • Deprotection Challenges : Acidic THP removal (e.g., TFA) may lead to N-alkylation side products; mitigate with milder conditions (HCl in dioxane) .

Q. How to evaluate the compound’s biological activity in preclinical models?

  • Methodological Answer :
  • In Vitro Assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
  • Target Engagement : Fluorescence polarization for kinase inhibition or radioligand binding for receptor targets .
  • SAR Studies : Modify the THP group (e.g., SEM or Boc protection) to assess pharmacokinetic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

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